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Compound of Interest

Compound Name: 1-(Piperidin-4-yl)ethanone

Cat. No.: B1302386 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the

compound 1-(Piperidin-4-yl)ethanone. The information presented herein is essential for the

identification, characterization, and quality control of this piperidine derivative in research and

development settings. This document details predicted Nuclear Magnetic Resonance (NMR),

Infrared (IR), and Mass Spectrometry (MS) data, alongside detailed experimental protocols for

acquiring such spectra.

Chemical Structure and Properties
IUPAC Name: 1-(Piperidin-4-yl)ethanone

Molecular Formula: C₇H₁₃NO

Molecular Weight: 127.18 g/mol

CAS Number: 89895-06-7 (for the hydrochloride salt)[1][2][3][4]

Spectroscopic Data
The following sections present the predicted spectroscopic data for 1-(Piperidin-4-
yl)ethanone. These predictions are based on established principles of spectroscopy and data

from structurally related molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a

molecule. The predicted ¹H and ¹³C NMR data for 1-(Piperidin-4-yl)ethanone in a typical

deuterated solvent like CDCl₃ are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for 1-(Piperidin-4-yl)ethanone

Protons
Chemical Shift
(ppm)

Multiplicity Integration

H-a (C-acetyl CH₃) ~ 2.15 Singlet 3H

H-b (Piperidine H-2,6

eq)
~ 3.10 Multiplet 2H

H-c (Piperidine H-2,6

ax)
~ 2.60 Multiplet 2H

H-d (Piperidine H-4) ~ 2.45 Multiplet 1H

H-e (Piperidine H-3,5

eq)
~ 1.80 Multiplet 2H

H-f (Piperidine H-3,5

ax)
~ 1.60 Multiplet 2H

H-g (Piperidine NH) ~ 1.50 Broad Singlet 1H

Table 2: Predicted ¹³C NMR Spectroscopic Data for 1-(Piperidin-4-yl)ethanone

Carbon Chemical Shift (ppm)

C=O (Ketone) ~ 209

C-4 (Piperidine) ~ 48

C-2,6 (Piperidine) ~ 46

C-3,5 (Piperidine) ~ 29

C-acetyl CH₃ ~ 28
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Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The

characteristic vibrational frequencies for 1-(Piperidin-4-yl)ethanone are predicted as follows.

Table 3: Predicted IR Absorption Bands for 1-(Piperidin-4-yl)ethanone

Functional Group Absorption Range (cm⁻¹) Intensity

N-H Stretch (Piperidine) 3300 - 3500 Medium, Broad

C-H Stretch (Aliphatic) 2850 - 3000 Strong

C=O Stretch (Ketone) 1710 - 1720 Strong, Sharp

C-N Stretch (Piperidine) 1000 - 1250 Medium

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and fragmentation pattern of a

molecule, which aids in determining its molecular weight and structure.

Table 4: Predicted Mass Spectrometry Data for 1-(Piperidin-4-yl)ethanone

m/z Interpretation

127 [M]⁺ (Molecular Ion)

112 [M - CH₃]⁺

84 [M - COCH₃]⁺

43 [COCH₃]⁺

Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data described above.

NMR Spectroscopy Protocol
Sample Preparation:
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Accurately weigh 5-10 mg of 1-(Piperidin-4-yl)ethanone for ¹H NMR or 20-50 mg for ¹³C

NMR and transfer it to a clean, dry vial.

Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d

(CDCl₃), Methanol-d₄ (CD₃OD), or Dimethyl sulfoxide-d₆ (DMSO-d₆)).

Vortex the vial until the sample is completely dissolved. Gentle warming or sonication can

be used to aid dissolution if necessary.

Using a pipette, transfer the solution to a 5 mm NMR tube.

Instrument Setup and Data Acquisition:

Insert the NMR tube into the spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to obtain a homogeneous field.

For ¹H NMR, acquire the spectrum using typical parameters such as a 30° pulse angle, a

relaxation delay of 1-2 seconds, and 16-64 scans.

For ¹³C NMR, acquire the proton-decoupled spectrum. Typical parameters include a 30-

45° pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g.,

1024 or more) to achieve a good signal-to-noise ratio.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Perform phase correction and baseline correction.

Integrate the peaks in the ¹H NMR spectrum.

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
Sample Preparation (Attenuated Total Reflectance - ATR):
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Ensure the ATR crystal is clean.

Place a small amount of the solid 1-(Piperidin-4-yl)ethanone sample directly onto the

ATR crystal.

Apply pressure using the ATR accessory's pressure arm to ensure good contact between

the sample and the crystal.

Instrument Setup and Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal.

Collect the sample spectrum. Typically, 16-32 scans are co-added to obtain a spectrum

with a good signal-to-noise ratio.

The typical spectral range is 4000-400 cm⁻¹.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.

Label the significant peaks corresponding to the functional groups of the molecule.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of 1-(Piperidin-4-yl)ethanone (approximately 1 mg/mL) in a

suitable volatile solvent such as methanol or acetonitrile.

The sample can be introduced into the mass spectrometer via direct infusion using a

syringe pump or through a chromatographic system like GC-MS or LC-MS.

Instrument Setup and Data Acquisition (Electron Ionization - EI for GC-MS):

Set the ion source to the appropriate temperature (e.g., 200-250 °C).

Use a standard electron energy of 70 eV.
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Acquire data over a mass range of m/z 40-300.

Data Processing:

Identify the molecular ion peak.

Analyze the fragmentation pattern and assign structures to the major fragment ions.

Workflow Visualization
The logical flow of spectroscopic analysis for the characterization of 1-(Piperidin-4-
yl)ethanone is depicted in the following diagram.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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